Ethyl 3-diethoxyphosphoryl-4-oxopentanoate
Overview
Description
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is a chemical compound with the molecular formula C11H21O6P . It has an average mass of 280.255 Da and a monoisotopic mass of 280.107574 Da . It is used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in tetrahydrofuran and water at 45℃ . The reaction mixture is then poured slowly into ice-cold water under sonication. The solid product precipitated is filtered and dried under vacuum to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 6 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, and molecular weight, are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Transformation
- Ethyl 3-diethoxyphosphoryl-4-oxopentanoate and related compounds are used as versatile intermediates in the synthesis of various chemical structures. For instance, 2-diethoxyphosphoryl-4-nitroalkanoates have been developed from similar compounds, which are then transformed into different chemical forms such as tetrahydrofuranones and pyrrolidinones. These compounds are utilized in Horner-Wadsworth-Emmons olefinations (Blaszczyk, Krawczyk, & Janecki, 2004).
Reactions with Nucleophilic Reagents
- This compound is studied for its reactions with various nucleophilic reagents, leading to the synthesis of difluoromethylphosphonate-substituted nitrogen heterocycles. This indicates its potential utility in complex chemical syntheses (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).
Role in Organic Synthesis
- The compound has been used in the Arbuzov reaction to synthesize related compounds like ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, highlighting its role in organic synthesis processes (Nhu, 2013).
Photoreaction Studies
- Studies on the photoreaction of related compounds like diketen with ethyl diazoacetate, leading to products like ethyl cis- and trans-5-oxo-4-oxaspiro[2,3]hexane-carboxylate, demonstrate the compound’s utility in photochemical synthesis (Kato, Katagiri, & Sato, 1979).
Catalytic Applications
- This compound is used in catalyzed reactions, such as the Rhodium(II) acetate-catalyzed decomposition of related compounds, leading to the formation of structures like β,γ-unsaturated esters. This application demonstrates its role in facilitating specific types of chemical reactions (Taylor & Davies, 1983).
Enzymatic Reduction Studies
- Research has been conducted on the enzyme-catalyzed asymmetric reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, in organic solvent-water systems. This highlights the compound’s relevance in biochemical processes and enzymatic studies (Shimizu et al., 1990).
Organocatalysis
- The compound plays a role in organocatalytic processes, such as in the synthesis of optically active cyclohex-3-enecarboxylates via domino Michael-Knoevenagel condensation reactions. This shows its utility in advanced synthetic methodologies (Albrecht et al., 2009).
properties
IUPAC Name |
ethyl 3-diethoxyphosphoryl-4-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O6P/c1-5-15-11(13)8-10(9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDIEPTEMHAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311883 | |
Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57648-56-3 | |
Record name | NSC246174 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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